molecular formula C14H20N2O3S B5796137 1-acetyl-N,N-diethylindoline-5-sulfonamide

1-acetyl-N,N-diethylindoline-5-sulfonamide

Cat. No. B5796137
M. Wt: 296.39 g/mol
InChI Key: WCCGKYFNFUZZKO-UHFFFAOYSA-N
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Description

1-acetyl-N,N-diethylindoline-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of indoline, which is a heterocyclic organic compound that has been widely studied for its various pharmacological properties.

Scientific Research Applications

1-acetyl-N,N-diethylindoline-5-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of photodynamic therapy (PDT), which is a non-invasive treatment for cancer. The compound has been shown to have excellent photosensitizing properties, which can be used to selectively target cancer cells and destroy them upon exposure to light.

Mechanism of Action

The mechanism of action of 1-acetyl-N,N-diethylindoline-5-sulfonamide involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cellular components, leading to cell death. The compound has been shown to have high phototoxicity towards cancer cells while sparing normal cells, making it an ideal candidate for PDT.
Biochemical and Physiological Effects
1-acetyl-N,N-diethylindoline-5-sulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. In addition, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-acetyl-N,N-diethylindoline-5-sulfonamide is its excellent photosensitizing properties, which make it an ideal candidate for PDT. The compound is also relatively easy to synthesize and has been optimized for high yield and purity. However, one of the main limitations of the compound is its limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on 1-acetyl-N,N-diethylindoline-5-sulfonamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the optimization of the compound for specific applications, such as targeting specific types of cancer or inflammatory diseases. In addition, the compound can be modified to improve its solubility in aqueous solutions, making it easier to work with in lab experiments. Finally, the compound can be further studied for its potential applications in other fields, such as materials science or optoelectronics.
Conclusion
In conclusion, 1-acetyl-N,N-diethylindoline-5-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has excellent photosensitizing properties, making it an ideal candidate for PDT. The synthesis method is relatively simple, and the compound has been optimized for high yield and purity. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments. There are several future directions for the research on the compound, including the development of more efficient synthesis methods, optimization for specific applications, and modification to improve solubility.

Synthesis Methods

The synthesis of 1-acetyl-N,N-diethylindoline-5-sulfonamide involves the reaction between 5-sulfamoyl-1-indanone and diethylamine in the presence of acetic anhydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound. The synthesis method is relatively simple and has been optimized for high yield and purity.

properties

IUPAC Name

1-acetyl-N,N-diethyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-4-15(5-2)20(18,19)13-6-7-14-12(10-13)8-9-16(14)11(3)17/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGKYFNFUZZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-[(diethylamino)sulfonyl]indoline

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